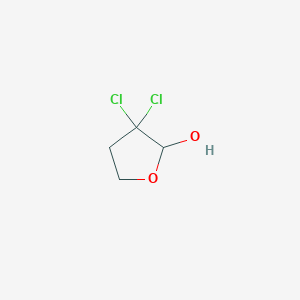
3,3-Dichlorooxolan-2-ol
Description
3,3-Dichlorooxolan-2-ol is a chlorinated oxolane derivative featuring a hydroxyl group at the 2-position and two chlorine atoms at the 3,3-positions of the tetrahydrofuran (oxolane) ring. While direct data on this compound is absent in the provided evidence, its structure suggests reactivity influenced by electron-withdrawing chlorine substituents, which may enhance the acidity of the hydroxyl group compared to non-chlorinated analogs.
Properties
CAS No. |
117701-67-4 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
3,3-dichlorooxolan-2-ol |
InChI |
InChI=1S/C4H6Cl2O2/c5-4(6)1-2-8-3(4)7/h3,7H,1-2H2 |
InChI Key |
PDWCSEWSEFCLDJ-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)O |
Canonical SMILES |
C1COC(C1(Cl)Cl)O |
Synonyms |
2-Furanol,3,3-dichlorotetrahydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following table compares 3,3-Dichlorooxolan-2-ol with structurally related oxolane derivatives identified in the evidence:
*Calculated based on formula. †Inferred from substituents.
Key Observations:
- Chlorine vs. Methyl Groups : The electron-withdrawing chlorine atoms in this compound contrast with the electron-donating methyl groups in (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride. This difference would lower the pKa of the hydroxyl group in the former, enhancing its acidity .
Physical Properties and Spectroscopic Data
- Molecular Weight : Calculated as 142.9 g/mol (C₃H₄Cl₂O₂), intermediate among analogs.
- Spectroscopy: Expected ¹H NMR signals include a hydroxyl proton (~2–5 ppm, broad) and oxolane ring protons (δ ~3.5–4.5 ppm). Chlorine atoms would deshield adjacent protons, shifting signals downfield compared to non-chlorinated oxolanes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


